4,6-Dihydroxypyridine-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Dihydroxypyridine-2-carbaldehyde is an organic compound with the molecular formula C6H5NO3 and a molecular weight of 139.11 g/mol It is a derivative of pyridine, characterized by the presence of hydroxyl groups at the 4 and 6 positions and an aldehyde group at the 2 position
Preparation Methods
The synthesis of 4,6-Dihydroxypyridine-2-carbaldehyde typically involves the hydroxylation of pyridine derivatives. One common method is the oxidation of 4,6-dihydroxypyridine using suitable oxidizing agents under controlled conditions. Industrial production methods may involve more scalable processes, such as catalytic oxidation or electrochemical methods, to achieve higher yields and purity.
Chemical Reactions Analysis
4,6-Dihydroxypyridine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups using appropriate reagents.
Condensation: The compound can undergo condensation reactions with amines or hydrazines to form Schiff bases or hydrazones.
Scientific Research Applications
4,6-Dihydroxypyridine-2-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a precursor for bioactive compounds.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 4,6-Dihydroxypyridine-2-carbaldehyde involves its interaction with various molecular targets and pathways. The hydroxyl and aldehyde groups allow it to form hydrogen bonds and participate in redox reactions, which can modulate the activity of enzymes and other proteins. These interactions can lead to changes in cellular processes, such as oxidative stress response and signal transduction pathways.
Comparison with Similar Compounds
4,6-Dihydroxypyridine-2-carbaldehyde can be compared with other similar compounds, such as:
4-Hydroxypyridine: Lacks the aldehyde group and has different reactivity and applications.
2-Pyridinecarboxaldehyde: Lacks the hydroxyl groups and has distinct chemical properties and uses.
4-Pyridinecarboxaldehyde: Similar to 2-Pyridinecarboxaldehyde but with the aldehyde group at a different position.
Properties
Molecular Formula |
C6H5NO3 |
---|---|
Molecular Weight |
139.11 g/mol |
IUPAC Name |
4-hydroxy-6-oxo-1H-pyridine-2-carbaldehyde |
InChI |
InChI=1S/C6H5NO3/c8-3-4-1-5(9)2-6(10)7-4/h1-3H,(H2,7,9,10) |
InChI Key |
SBCSASXJMDSXCS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(NC1=O)C=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.